4-Acetamidophenyl (4-acetamidophenyl)acetate
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Overview
Description
4-Acetamidophenyl (4-acetamidophenyl)acetate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is an impurity of acetaminophen (paracetamol), which is widely used as an analgesic and antipyretic agent . The compound is characterized by its white to off-white solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetamidophenyl (4-acetamidophenyl)acetate can be synthesized through a two-step process starting from 4-aminophenol . The first step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. This reaction typically uses acetic anhydride as the acetylating agent and is carried out under acidic conditions . The second step involves the esterification of 4-acetamidophenol with acetic acid or its derivatives to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
4-Acetamidophenyl (4-acetamidophenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As an impurity of acetaminophen, it is analyzed for its effects on the efficacy and safety of the drug.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 4-acetamidophenyl (4-acetamidophenyl)acetate is related to its interaction with specific enzymes and molecular targets. It is known to inhibit hepatic N-acetyltransferase 2 (NAT2) and selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 25.8 μM . These interactions affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidophenol:
4-Nitrophenol: A compound with similar structural features but different chemical properties and applications.
Uniqueness
4-Acetamidophenyl (4-acetamidophenyl)acetate is unique due to its specific inhibitory effects on NAT2 and COX-2, which are not observed in all similar compounds . Its role as an impurity in acetaminophen also highlights its importance in pharmaceutical analysis and quality control .
Properties
CAS No. |
106664-49-7 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)19-15-5-3-14(4-6-15)11-18(23)24-17-9-7-16(8-10-17)20-13(2)22/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
FOVVLUIOCIXUJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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